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Compound of Interest

Compound Name:
Cyclopropyltriphenylphosphonium

bromide

Cat. No.: B044507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves

as a crucial reagent in organic synthesis, primarily in the Wittig reaction for the formation of

cyclopropylidene-containing alkenes. Its discovery and development have provided chemists

with a valuable tool for introducing the cyclopropyl moiety, a structural motif present in

numerous biologically active molecules and natural products. This guide provides an in-depth

overview of its discovery, synthesis, and key applications, complete with experimental protocols

and quantitative data.

The seminal work on the preparation and reactions of cyclopropyltriphenylphosphonium
bromide was published in 1968 by Edward E. Schweizer, Carl J. Berninger, and John Guthrie

Thompson in The Journal of Organic Chemistry. This foundational research established its

utility as a Wittig reagent and opened the door for its widespread use in synthetic chemistry.

Core Data Presentation
The following table summarizes the key quantitative data for

cyclopropyltriphenylphosphonium bromide.
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Property Value Reference

Molecular Formula C₂₁H₂₀BrP --INVALID-LINK--

Molecular Weight 383.26 g/mol --INVALID-LINK--

Melting Point 178-181 °C --INVALID-LINK--

CAS Number 14114-05-7 --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Experimental Protocols
A common and reliable method for the synthesis of cyclopropyltriphenylphosphonium
bromide involves a two-step process starting from 1,3-dibromopropane and

triphenylphosphine. The following protocols are based on modern, established procedures.

Step 1: Synthesis of (3-
Bromopropyl)triphenylphosphonium bromide
This precursor is synthesized via a nucleophilic substitution reaction between

triphenylphosphine and 1,3-dibromopropane.

Materials:

Triphenylphosphine (PPh₃)

1,3-Dibromopropane

Toluene

Procedure:

In a two-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve

triphenylphosphine (1.0 eq) in toluene.

Under an inert atmosphere (e.g., argon or nitrogen), stir the solution vigorously.
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Slowly add 1,3-dibromopropane (1.05 eq) to the solution.

Heat the reaction mixture to 115 °C and maintain stirring for 16 hours.

Cool the mixture to room temperature, which should result in the formation of a colorless

solid.

Filter the solid under vacuum and wash with toluene to yield (3-

bromopropyl)triphenylphosphonium bromide.

Step 2: Synthesis of Cyclopropyltriphenylphosphonium
bromide
The cyclization of the precursor is achieved via an intramolecular Sₙ2 reaction induced by a

base.

Materials:

(3-Bromopropyl)triphenylphosphonium bromide

Sodium hydroxide (NaOH), 1 M aqueous solution

Chloroform (CHCl₃)

Sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser, suspend (3-

bromopropyl)triphenylphosphonium bromide (1.0 eq) in a 1 M aqueous solution of sodium

hydroxide (1.0 eq).

Heat the mixture to 100 °C and stir for 20 hours.

After cooling to room temperature, add chloroform to the mixture and transfer to a separatory

funnel.

Separate the organic layer. Extract the aqueous layer three more times with chloroform.
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Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield

cyclopropyltriphenylphosphonium bromide as a solid.

Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of

cyclopropyltriphenylphosphonium bromide.

Step 1: Precursor Synthesis Step 2: Cyclization

Triphenylphosphine +
1,3-Dibromopropane

(3-Bromopropyl)triphenylphosphonium
bromide

Toluene, 115°C, 16h Cyclopropyltriphenylphosphonium
bromide

1M NaOH, 100°C, 20h

Click to download full resolution via product page

Caption: Synthetic route to cyclopropyltriphenylphosphonium bromide.

Wittig Reaction Mechanism
This diagram outlines the general mechanism of the Wittig reaction using

cyclopropyltriphenylphosphonium bromide to form a cyclopropylidene alkene.
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Caption: General mechanism of the Wittig reaction.

To cite this document: BenchChem. [Cyclopropyltriphenylphosphonium Bromide: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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cyclopropyltriphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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